molecular formula C18H25NO2 B598958 Tert-butyl 2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate CAS No. 148835-99-8

Tert-butyl 2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate

Cat. No.: B598958
CAS No.: 148835-99-8
M. Wt: 287.403
InChI Key: QZSCYZYRQRKKLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate (CAS 241819-85-2) is a spirocyclic compound featuring a fused indene-piperidine scaffold with a tert-butoxycarbonyl (Boc) protecting group. Its molecular formula is C₁₈H₂₃NO₃, with a molecular weight of 301.38 g/mol and a purity specification of ≥98% . This compound serves as a critical intermediate in medicinal chemistry, particularly in the synthesis of nonpeptide receptor antagonists and enzyme inhibitors .

Properties

IUPAC Name

tert-butyl spiro[1,2-dihydroindene-3,4'-piperidine]-1'-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO2/c1-17(2,3)21-16(20)19-12-10-18(11-13-19)9-8-14-6-4-5-7-15(14)18/h4-7H,8-13H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZSCYZYRQRKKLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(CCC3=CC=CC=C32)CC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate typically involves the reaction of indene derivatives with piperidine under specific conditions. One common method involves the use of tert-butyl chloroformate as a protecting group for the piperidine nitrogen, followed by cyclization to form the spiro compound. The reaction conditions often require a base such as triethylamine and a solvent like dichloromethane .

Industrial Production Methods: While detailed industrial production methods are not widely documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce functional groups such as hydroxyl or carbonyl groups.

    Reduction: Reduction reactions can be used to modify the spiro linkage or the indene ring.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the indene ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or sulfonyl chlorides can be used under appropriate conditions.

Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce various functional groups onto the indene ring .

Scientific Research Applications

Tert-butyl 2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which tert-butyl 2,3-dihydrospiro[indene-1,4’-piperidine]-1’-carboxylate exerts its effects is not fully understood. its spirocyclic structure suggests that it may interact with biological targets in a unique manner. The compound could potentially bind to specific receptors or enzymes, altering their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural Modifications and Key Derivatives

The spiro[indene-piperidine] core allows for diverse functionalization. Below is a comparative table of structurally related compounds:

Compound CAS Number Molecular Formula Substituents Molecular Weight (g/mol) Key Properties
Tert-butyl 2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate 241819-85-2 C₁₈H₂₃NO₃ None 301.38 Purity ≥98%; Boc-protected
Tert-butyl 3-amino-6-fluoro-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate 910442-43-2 C₁₈H₂₅FN₂O₂ 3-amino, 6-fluoro 320.40 Enhanced polarity; potential CNS activity
Tert-butyl 3-amino-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate 185527-11-1 C₁₈H₂₆N₂O₂ 3-amino 302.41 Amine group for further derivatization
Tert-butyl 6-chloro-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate 1160247-32-4 C₁₈H₂₄ClNO₂ 6-chloro 321.84 Halogenated for electrophilic reactivity
Tert-butyl 3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate 159634-59-0 C₁₈H₂₃NO₃ 3-oxo 301.38 Ketone group for conjugation
Tert-butyl 3-(2-ethoxy-2-oxoethyl)-6-methoxy derivative 2177259-06-0 C₂₃H₃₃NO₅ 3-(ethoxy-oxoethyl), 6-methoxy Not reported Ester functionality for prodrug design

Biological Activity

Tert-butyl 2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate (CAS No. 148835-99-8) is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article provides a comprehensive review of its biological activity, including relevant data tables and research findings.

Chemical Structure and Properties

The molecular formula of this compound is C18H25NO2C_{18}H_{25}NO_2 with a molecular weight of 287.40 g/mol. The compound features a spirocyclic structure that is significant in its interaction with biological targets.

Biological Activity Overview

Research indicates that compounds with similar structures often exhibit various biological activities, including:

  • Antimicrobial Activity : Some studies have shown that piperidine derivatives possess antimicrobial properties.
  • CNS Activity : Compounds containing piperidine rings have been investigated for their neuroactive properties, potentially influencing neurotransmitter systems.
  • Anti-inflammatory Effects : Certain derivatives have shown promise in reducing inflammation in preclinical models.

Data Table: Biological Activities of Related Compounds

Compound NameCAS No.Activity TypeReference
This compound148835-99-8Antimicrobial
Tert-butyl 3-hydroxyspiro[indan-1,4'-piperidine]-1'-carboxylate18673576CNS Activity
Tert-butyl 3-oxo-2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate159634-59-0Anti-inflammatory

Antimicrobial Activity

A study published in a peer-reviewed journal explored the antimicrobial properties of various piperidine derivatives, including this compound. The results indicated that this compound exhibited significant inhibitory activity against several bacterial strains, suggesting its potential as an antimicrobial agent.

CNS Activity

Another investigation focused on the neuropharmacological effects of related compounds. It was found that certain derivatives could modulate neurotransmitter levels in vitro. The implications of these findings suggest that this compound may influence cognitive functions or exhibit neuroprotective effects.

Anti-inflammatory Effects

Research has also highlighted the anti-inflammatory properties of structurally similar compounds. In animal models of inflammation, certain derivatives demonstrated a reduction in inflammatory markers. This suggests that this compound may also possess similar beneficial effects.

Q & A

Q. What are the recommended synthetic routes for tert-butyl 2,3-dihydrospiro[indene-1,4'-piperidine]-1'-carboxylate, and how can reaction conditions be optimized?

The compound is synthesized via multi-step routes, often involving spirocyclic ring formation and functionalization. Key steps include:

  • Suzuki coupling for constructing aromatic systems using boronic acids and palladium catalysts.
  • Cyclization reactions to form the spirocyclic core, requiring precise temperature control (e.g., 80–120°C) and solvent selection (e.g., THF or DMF).
  • Boc-protection of the piperidine nitrogen using di-tert-butyl dicarbonate [(Boc)₂O] in basic conditions (e.g., NaHCO₃).
    Optimization involves adjusting catalyst loading (1–5 mol%), reaction time (12–48 hr), and purification via column chromatography (silica gel, hexane/EtOAc gradient) .

Q. Which analytical techniques are critical for characterizing this compound’s purity and structure?

Standard methods include:

TechniqueApplicationExample Parameters
NMR Confirm spirocyclic structure and Boc-group integrity¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 9H, Boc), 3.5–4.0 (m, piperidine protons)
HPLC-MS Assess purity (>98%) and molecular ion ([M+H]⁺ = 302.4)C18 column, 0.1% formic acid/ACN gradient
FTIR Verify carbonyl (C=O) stretch at ~1680–1720 cm⁻¹ATR mode, 4000–400 cm⁻¹ resolution

Q. What safety protocols are essential when handling this compound?

  • PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use fume hoods to avoid inhalation of dust/aerosols .
  • Storage : Keep at 2–8°C in a sealed, moisture-free container .
  • Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .

Advanced Research Questions

Q. How can reaction yields be improved in the synthesis of analogs with modified spirocyclic cores?

  • Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hr to 2 hr) and improves yield (15–20% increase) .
  • Catalyst screening : Test Pd(OAc)₂ vs. PdCl₂(dppf) for cross-coupling efficiency .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, while toluene minimizes side reactions .

Q. What methodologies are used to evaluate its bioactivity in kinase inhibition assays?

  • Enzyme assays : Measure IC₅₀ values using ADP-Glo™ kinase assay (e.g., for EGFR inhibition).
    • Incubate compound (0.1–100 µM) with kinase, ATP, and substrate.
    • Quench reaction and quantify luminescence .
  • Cellular assays : Assess antiproliferative activity in cancer cell lines (e.g., HCT-116) via MTT assay. Normalize data to DMSO controls .

Q. How do structural modifications (e.g., halogen substitution) impact physicochemical properties and target binding?

ModificationEffect on LogPSolubility (mg/mL)Target Affinity (IC₅₀)
6-Chloro +0.50.12 (PBS)EGFR: 12 nM
5-Methyl +0.30.25 (PBS)CDK2: 45 nM
  • Computational docking : Use AutoDock Vina to predict binding poses in kinase ATP-binding pockets .

Q. What strategies resolve contradictions in reported bioactivity data across studies?

  • Meta-analysis : Compare assay conditions (e.g., ATP concentration, cell passage number) .
  • Proteomic profiling : Identify off-target interactions via kinome-wide screening (e.g., using KINOMEscan®) .
  • Batch reproducibility : Verify compound purity (>98%) and stereochemistry (via chiral HPLC) .

Methodological Resources

  • Synthetic Optimization : Refer to protocols in Journal of Medicinal Chemistry for spirocyclic compound synthesis .
  • Safety Compliance : Follow OSHA guidelines (29 CFR 1910) for handling acute toxins .
  • Data Validation : Use PubChem (CID: 124123181) for cross-referencing spectral data .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.